molecular formula C23H23ClN4O2 B2905001 N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251601-37-2

N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2905001
CAS No.: 1251601-37-2
M. Wt: 422.91
InChI Key: JLGHAXJGGAMAEO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN4O2 and its molecular weight is 422.91. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research has explored the application of piperidine-4-yl-aminopyrimidines, a class related to N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, as HIV-1 reverse transcriptase inhibitors. The investigation included the synthesis of N-phenyl piperidine analogs and identified 3-carboxamides as a particularly active series against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).

Antagonist for CB1 Cannabinoid Receptor

Another application involves the molecule's interaction with the CB1 cannabinoid receptor. A study on a closely related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, as an antagonist for the CB1 cannabinoid receptor, provides insights into the molecular interaction and structure-activity relationships of such compounds (Shim et al., 2002).

Antioxidant and Antinociceptive Activities

A series of novel phenoxy acetyl carboxamides, structurally related to the compound , were synthesized and evaluated for their antioxidant and antinociceptive activities. This research highlights the potential of such compounds in scavenging radicals and suggests possible mechanisms for their peripheral effects (Manjusha et al., 2022).

Anti-Inflammatory and Analgesic Agents

In the development of anti-inflammatory and analgesic agents, novel carboxamides derived from visnaginone and khellinone, which are structurally similar to this compound, have been synthesized and evaluated. These compounds demonstrated significant inhibition of cyclooxygenase enzymes and exhibited promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Potential Antipsychotic Agents

Exploration into heterocyclic analogs of carboxamides, including those similar to the target compound, revealed their potential as antipsychotic agents. These compounds showed binding affinity to dopamine and serotonin receptors and demonstrated antagonistic activity in behavioral models predictive of antipsychotic activity (Norman et al., 1996).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c24-19-8-6-17(7-9-19)15-25-23(29)18-10-12-28(13-11-18)21-14-22(27-16-26-21)30-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHAXJGGAMAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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